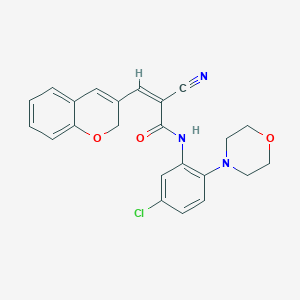

(E)-1-((4-chlorophenyl)sulfonyl)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, due to its structural features, might be involved in various chemical and biological processes. Its structure suggests it could be part of studies related to synthetic organic chemistry, medicinal chemistry, and possibly receptor-ligand interactions due to the presence of functional groups common in bioactive molecules.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like chlorophenyl compounds, piperidine, and carboxamide precursors. The specific synthesis route would depend on the desired configuration and substitution patterns on the molecule. Techniques like nucleophilic substitution, amide coupling, and sulfonation are likely involved (Shim et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like this one is analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. These methods provide insights into the compound's conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding its reactivity and biological activity. The presence of a piperidine ring and sulfonyl group indicates a molecule that could interact significantly with biological targets through hydrogen bonding and hydrophobic interactions (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group can undergo further reactions, such as reduction or displacement, while the carboxamide group could be involved in condensation reactions. The molecule's reactivity towards nucleophiles and electrophiles would be an area of study to understand its potential for further functionalization and application in synthesis (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are determined by the compound's molecular structure. These properties are essential for developing applications for the compound in pharmaceuticals, where solubility and stability are crucial. The compound's crystal structure, as determined by X-ray crystallography, informs on the solid-state properties and potential interactions in a crystalline matrix (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are critical for the compound's application in chemical synthesis and drug development. Studies on similar compounds have shown a range of activities based on the substitution pattern on the core structures, indicating the importance of functional group analysis for understanding the compound's behavior in biological systems (Srivastava et al., 2008).

Applications De Recherche Scientifique

Alzheimer's Disease Drug Candidates

A study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for the treatment of Alzheimer's disease. These derivatives were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer's disease, as well as their haemolytic activity to assess their safety profile. This research highlights the potential therapeutic applications of such compounds in neurodegenerative diseases (Rehman et al., 2018).

Catalytic Applications

Another area of research involves the use of derivatives of piperidine for catalytic applications. Specifically, a study explored the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research is significant for the development of synthetic methodologies that require high levels of enantioselectivity and efficiency in organic synthesis (Wang et al., 2006).

Antibacterial Activity

Research has also been conducted on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity. These studies aim to develop new compounds with potential antibacterial properties against various bacterial strains, contributing to the search for novel antimicrobial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Additionally, there has been research on the synthesis of new sulfonyl hydrazones containing piperidine derivatives, evaluated for their antioxidant capacity and anticholinesterase activity. This research indicates the potential use of these compounds in the treatment of conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O4S/c1-19-16(22)3-2-10-20-17(23)13-8-11-21(12-9-13)26(24,25)15-6-4-14(18)5-7-15/h2-7,13H,8-12H2,1H3,(H,19,22)(H,20,23)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDLCLNJYKDGOU-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)